1-Ethyl-3-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one
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Overview
Description
1-Ethyl-3-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one is a complex organic compound that features an indole moiety, a piperidine ring, and an imidazolidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through various methods, including Fischer indole synthesis and Bartoli indole synthesis . The piperidine ring can be introduced through reductive amination or other cyclization reactions . The final step involves the formation of the imidazolidinone ring, which can be achieved through cyclization reactions involving urea derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The piperidine ring can undergo reduction reactions to form different substituted piperidines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonyl chlorides.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Substituted piperidines.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
1-Ethyl-3-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, leading to biological effects such as inhibition of cell proliferation and induction of apoptosis . The piperidine ring may enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-ethanamine: Shares the indole moiety but differs in the side chain structure.
N-Methyltryptamine: Contains a similar indole structure but with a different substitution pattern.
Uniqueness
1-Ethyl-3-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one is unique due to its combination of the indole, piperidine, and imidazolidinone moieties, which confer distinct chemical and biological properties .
Properties
CAS No. |
61220-11-9 |
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Molecular Formula |
C20H28N4O |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1-ethyl-3-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]imidazolidin-2-one |
InChI |
InChI=1S/C20H28N4O/c1-2-23-13-14-24(20(23)25)17-8-11-22(12-9-17)10-7-16-15-21-19-6-4-3-5-18(16)19/h3-6,15,17,21H,2,7-14H2,1H3 |
InChI Key |
RANFNYHBWAQSBD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(C1=O)C2CCN(CC2)CCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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